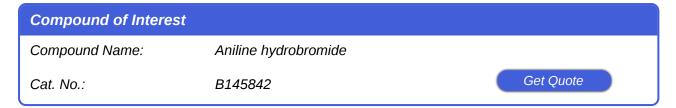


# Thermochemical Properties of Aniline Hydrobromide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Aniline hydrobromide (C<sub>6</sub>H<sub>5</sub>NH<sub>3</sub>Br), the salt formed from the reaction of the weak base aniline with hydrobromic acid, is a compound of interest in various chemical and pharmaceutical contexts. A thorough understanding of its thermochemical properties is crucial for process development, reaction optimization, and ensuring the stability of related chemical entities. This technical guide provides a consolidated overview of the available thermochemical data for aniline hydrobromide, details on the experimental methodologies used for their determination, and visualizations of relevant chemical pathways.

## **Thermochemical Data**

The following tables summarize the key thermochemical data for **aniline hydrobromide** in the solid phase. It is important to note that while data for heat capacity and phase transitions are available, experimental values for the standard enthalpy of formation ( $\Delta fH^{\circ}$ ) and standard Gibbs free energy of formation ( $\Delta fG^{\circ}$ ) for **aniline hydrobromide** were not found in the surveyed literature.

Table 1: Molar Thermodynamic Properties of Solid Aniline Hydrobromide[1][2]



Property	Symbol	Value	Units	Temperatur e (K)	Reference
Molar Mass	М	174.038	g/mol	-	-
Solid Phase Heat Capacity	Cp,solid	159.62	J/mol·K	298.75	Suga, 1961[1][2]

Table 2: Phase Transition Data for Solid **Aniline Hydrobromide**[1]

Transiti on	ΔHtrs (kJ/mol)	ΔStrs (J/mol·K )	Temper ature (K)	Initial Phase	Final Phase	Referen ce	Comme nt
Order- Disorder	1.243	4.60	293	Crystallin e II	Crystallin e I	Suga, 1961[1]	
Order- Disorder	1.142	3.87	230 to 300	Crystallin e II	Crystallin e I	Kojima, 1978[1]	Peak at 295 K, transition extends over a 70 K range.

# **Experimental Protocols**

The thermochemical data presented in this guide are derived from meticulous experimental work. The primary techniques employed were likely calorimetry and thermal analysis, as suggested by the nature of the data and the titles of the original research articles.

# Calorimetry (Based on Suga, 1961)

The determination of heat capacity (Cp) and the enthalpy ( $\Delta$ Htrs) and entropy ( $\Delta$ Strs) of phase transitions for **aniline hydrobromide** were likely carried out using an adiabatic calorimeter.

Probable Experimental Workflow:



- Sample Preparation: A high-purity sample of aniline hydrobromide would be synthesized, purified (e.g., by recrystallization), and thoroughly dried. The sample would then be sealed in a calorimeter vessel under an inert atmosphere (e.g., helium) to enhance thermal conductivity.
- Calorimeter Setup: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. This is typically achieved by maintaining the temperature of an outer adiabatic shield as close as possible to the temperature of the calorimeter vessel containing the sample.
- Heat Capacity Measurement: A known quantity of electrical energy (Q) is supplied to the sample, and the resulting temperature increase (ΔT) is precisely measured. The heat capacity is then calculated using the formula Cp = Q/ΔT. This process is repeated over a wide temperature range to map the heat capacity as a function of temperature.
- Phase Transition Analysis: Near a phase transition, the input of heat results in a much larger temperature change for a given amount of energy, which is observed as a peak in the heat capacity curve. The enthalpy of the transition (ΔHtrs) is determined by integrating the area under this peak. The entropy of the transition (ΔStrs) is subsequently calculated using the relationship ΔStrs = ΔHtrs/Ttrs, where Ttrs is the transition temperature.



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Probable workflow for calorimetric measurements.

# Thermal Analysis (Based on Kojima, 1978)

The work by Kojima likely involved techniques such as Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) to investigate the thermal events of **aniline hydrobromide**.



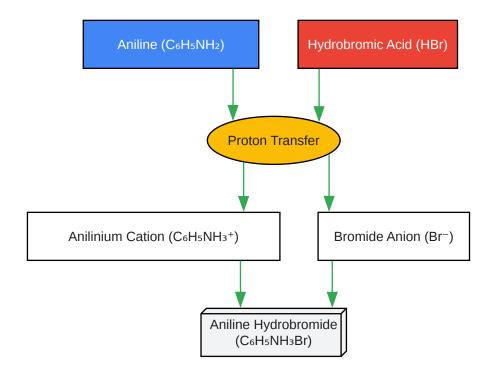
### Probable Experimental Workflow:

- Sample Preparation: A small, accurately weighed amount of the aniline hydrobromide sample is placed in a sample pan (e.g., aluminum). An empty reference pan is also prepared.
- Instrument Setup: The sample and reference pans are placed in a furnace with a programmable temperature controller.
- Heating Program: The furnace heats the sample and reference pans at a constant, controlled rate.
- Data Acquisition:
  - In DTA, the temperature difference (ΔT) between the sample and the reference is measured. A phase transition in the sample will cause a deviation in this temperature difference.
  - In DSC, the instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic or exothermic transition will result in a measurable change in heat flow.
- Data Analysis: The resulting thermogram (a plot of ΔT or heat flow versus temperature)
  reveals the temperatures at which thermal events such as phase transitions or
  decomposition occur. The area under a peak in a DSC curve is proportional to the enthalpy
  change of the corresponding transition.

# Signaling Pathways and Logical Relationships Synthesis of Aniline Hydrobromide

**Aniline hydrobromide** is formed through a straightforward acid-base reaction between aniline and hydrobromic acid. Aniline, a weak base, accepts a proton from the strong acid, hydrobromic acid, to form the anilinium cation and the bromide anion, which together constitute the salt.





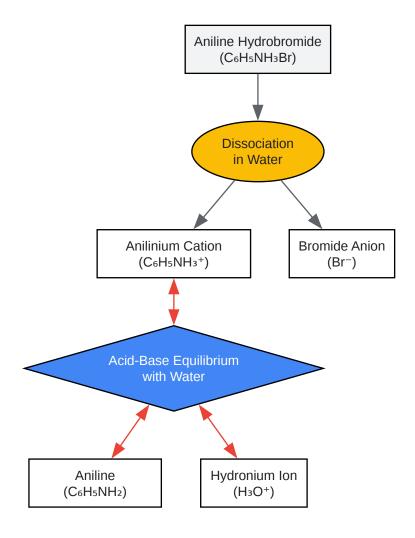
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Synthesis of **aniline hydrobromide** via protonation.

## **Dissociation in Aqueous Solution**

When dissolved in a polar solvent such as water, **aniline hydrobromide**, being a salt, dissociates into its constituent ions: the anilinium cation and the bromide anion. The anilinium cation can then participate in an equilibrium with water, acting as a weak acid and donating a proton to a water molecule to form aniline and a hydronium ion.





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Dissociation and equilibrium of aniline hydrobromide in water.

### Conclusion

This guide has consolidated the available experimental thermochemical data for **aniline hydrobromide**, focusing on its solid-phase heat capacity and phase transition properties. While direct experimental values for the standard enthalpy and Gibbs free energy of formation are not readily available in the surveyed literature, the provided data offers valuable insights into the energetic landscape of this compound. The outlined experimental protocols and reaction pathways provide a foundational understanding for researchers working with **aniline hydrobromide** and related compounds. Further experimental work would be beneficial to determine the standard enthalpy and Gibbs free energy of formation to complete the thermochemical profile of this important chemical.



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### References

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- 2. Aniline hydrobromide [webbook.nist.gov]
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